molecular formula C27H25NO5 B15023706 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine

Cat. No.: B15023706
M. Wt: 443.5 g/mol
InChI Key: ZFHKKJWKQHHWCV-UHFFFAOYSA-N
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Description

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine is a complex organic compound with a unique structure that combines various functional groups, including ethoxy, methoxy, and benzodioxole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohepta[c]furan core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the ethoxy and methoxy groups: These groups are usually introduced via nucleophilic substitution reactions.

    Formation of the benzodioxole moiety: This step involves the cyclization of a suitable precursor to form the benzodioxole ring.

    Final coupling reaction: The final step involves coupling the intermediate with an amine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4E)-6-(4-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine
  • N-[(4E)-6-(4-ethoxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine

Uniqueness

The uniqueness of N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-imine

InChI

InChI=1S/C27H25NO5/c1-5-30-21-9-6-18(7-10-21)19-12-22(28-20-8-11-23-24(14-20)32-15-31-23)26-16(2)33-17(3)27(26)25(13-19)29-4/h6-14H,5,15H2,1-4H3

InChI Key

ZFHKKJWKQHHWCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=CC4=C(C=C3)OCO4)C5=C(OC(=C5C(=C2)OC)C)C

Origin of Product

United States

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